2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural features. This compound includes a methoxyphenoxy group, an oxadiazole ring, and a prop-2-en-1-yloxyphenyl group, indicating potential applications in medicinal chemistry and agricultural science.
The compound can be sourced from chemical suppliers specializing in organic compounds and is often used in research settings for its potential biological activities.
This compound falls under the category of organic compounds and more specifically can be classified as an amide due to the presence of the acetamide functional group. It also contains an oxadiazole moiety, which is known for its diverse biological activities.
The synthesis of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves several synthetic steps:
The molecular structure of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can be described by the following data:
Property | Data |
---|---|
Molecular Formula | C20H19N3O5 |
Molecular Weight | 381.4 g/mol |
IUPAC Name | 2-(4-methoxyphenoxy)-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI | InChI=1S/C20H19N3O5/c1-3-12... |
InChI Key | UINLZRIPGYBYKY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C |
This structural information indicates a complex arrangement that may influence its chemical reactivity and biological activity.
The chemical behavior of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can be characterized by several potential reactions:
The mechanism of action for 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide likely involves interactions with specific molecular targets within biological systems. These interactions could modulate the activity of proteins or enzymes relevant to various biochemical pathways. The precise molecular targets remain to be fully elucidated but are essential for understanding its potential therapeutic effects.
The physical properties of this compound include:
Key chemical properties include:
Additional analyses such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into the compound's characteristics but are not detailed in the available literature.
The scientific applications of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide are diverse:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: